4-(Benzoyloxy)benzyl 2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-benzoyloxyphenyl)methyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c22-19-9-5-4-8-18(19)21(24)25-14-15-10-12-17(13-11-15)26-20(23)16-6-2-1-3-7-16/h1-13,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPJCZFELDYZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)COC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzoyloxy Benzyl 2 Hydroxybenzoate and Analogues
Esterification Reactions and Optimizations
Esterification, the process of forming an ester from an alcohol and an acid, is central to the synthesis of 4-(benzoyloxy)benzyl 2-hydroxybenzoate. Several methods can be employed, each with its own advantages regarding reaction conditions, substrate scope, and yield.
Fischer Esterification Protocols
Fischer esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. reddit.comathabascau.ca In the context of synthesizing analogues of the target molecule, such as benzyl (B1604629) salicylate (B1505791), this would involve reacting salicylic (B10762653) acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). reddit.com The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed. athabascau.ca
The general mechanism involves protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it towards nucleophilic attack by the alcohol. youtube.com Subsequent dehydration yields the ester. youtube.com While effective, this method can be limited by the steric hindrance of the reactants and may require elevated temperatures. athabascau.ca
For the synthesis of phenolic esters, various acid catalysts have been explored. google.comgoogle.com Strong acids are generally required, and the choice of catalyst can influence the reaction rate and yield. google.com
| Reactants | Catalyst | Conditions | Product | Yield |
| Salicylic Acid, Benzyl Alcohol | H₂SO₄ or H₃PO₄ | Heat (~90°C) | Benzyl Salicylate | Not specified reddit.com |
| Phenol (B47542), Acetic Acid | Sulfuric Acid | Reflux | t-octylphenyl acetate | 74% after 4 hours google.com |
| 4-Hydroxybenzoic Acid, Benzyl Alcohol | Dibutyltin oxide or Tetraisopropoxy titanium | Heating in xylene with water removal | Benzyl 4-hydroxybenzoate (B8730719) | Not specified google.com |
DCC/DMAP Mediated Esterification
A milder and often more efficient method for esterification, particularly for sensitive or sterically hindered substrates, is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgwikipedia.orgnih.gov This method, known as the Steglich esterification, proceeds at room temperature and is highly effective for synthesizing esters from carboxylic acids and alcohols. organic-chemistry.orgwikipedia.org
The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive towards nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive acyl-pyridinium species, which then readily reacts with the alcohol to form the ester. organic-chemistry.orgnih.gov A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org
This methodology has been successfully applied to the synthesis of various complex esters, including those derived from substituted phenols and benzoic acids. nih.govresearchgate.net For instance, the esterification of 4-(n-dodecyloxy)benzoic acid with 4-hydroxybenzaldehyde (B117250) has been achieved using DCC and DMAP. nih.gov
| Carboxylic Acid | Alcohol | Reagents | Solvent | Conditions | Yield |
| Benzoic Acid | 2,3,4-tri-O-benzyl-α-D-methylglucoside | DCC, DMAP | Dichloromethane (B109758) | Room temp, 5 hours | Not specified researchgate.net |
| Ynoic acid | Dihydroxy vinyl cyclopentene | DIC, DMAP | DCM | Not specified | 79% nih.gov |
| Carboxylic acid 140 | Secondary alcohol 139 | DCC, DMAP | Not specified | Not specified | 88% nih.gov |
Acid Chloride Reaction Pathways
Another robust method for ester synthesis involves the reaction of an acid chloride with an alcohol or a phenol. This method is often faster and less reversible than Fischer esterification. athabascau.ca The synthesis of benzyl salicylate analogues can be achieved by reacting a salicylate precursor with a benzyl-containing acid chloride, or a benzyl alcohol derivative with a salicylic acid-derived acid chloride.
The reaction of benzyl chloride with sodium salicylate is a common industrial route to produce benzyl salicylate. acs.orgcore.ac.uk This reaction can be performed in the presence of a phase transfer catalyst to facilitate the reaction between the water-soluble sodium salicylate and the organic-soluble benzyl chloride. acs.org Alternatively, using a solvent like dimethylformamide (DMF) can create a homogeneous reaction system, avoiding the need for a phase transfer catalyst and reducing reaction times. acs.org
| Reactants | Catalyst/Solvent | Conditions | Product | Yield |
| Sodium Salicylate, Benzyl Chloride | Dimethylformamide | 110°C, 1.5 hours | Benzyl Salicylate | ~100% conversion acs.org |
| Sodium Salicylate, Benzyl Chloride | Phase Transfer Catalyst | 8-12 hours | Benzyl Salicylate | Near-complete conversion acs.org |
| Sodium Salicylate, Benzyl Chloride | PEG-400, Potassium Fluoride | 150°C, 2 hours | Benzyl Salicylate | 96.36% chemicalbook.com |
Catalyst Selection and Reaction Condition Influence
The choice of catalyst and reaction conditions plays a critical role in the outcome of esterification reactions. In Fischer esterification, the concentration and type of acid catalyst affect the reaction rate. For DCC/DMAP mediated reactions, the stoichiometry of the reagents is crucial for achieving high yields and minimizing side reactions. organic-chemistry.org
In recent years, biocatalysts such as immobilized lipases have gained attention for the esterification of phenolic acids due to their high selectivity and mild reaction conditions. researchgate.netmdpi.commdpi.com For example, lipases from Candida antarctica have shown high efficiency in catalyzing the esterification of various phenolic acids, with yields up to 94%. researchgate.net Solid acid catalysts, such as modified zirconia, have also been employed for the transesterification synthesis of benzyl salicylate, offering an environmentally friendlier alternative to traditional liquid acid catalysts. core.ac.ukresearchgate.net
The reaction temperature, solvent, and molar ratio of reactants are all important parameters that need to be optimized to maximize the yield and purity of the desired ester product. dergipark.org.tr
Benzylation Protocols
Benzylation, the introduction of a benzyl group, is another key step in the synthesis of this compound. Specifically, the O-benzylation of a phenolic hydroxyl group is a common transformation in organic synthesis.
O-Benzylation of Phenolic Hydroxyl Groups
The Williamson ether synthesis is a widely used method for the O-benzylation of phenols. nih.gov This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks benzyl bromide or benzyl chloride in an Sₙ2 reaction. nih.gov Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). nih.gov The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) being frequently used. nih.gov
Recent advancements have led to the development of palladium-catalyzed benzylation of phenols under neutral conditions, offering an alternative to the traditional base-mediated methods. organic-chemistry.org This approach utilizes benzyl carbonates as benzylating agents and proceeds efficiently without the need for strong bases. organic-chemistry.org
Another approach involves the reaction of a phenol with benzyl alcohol in the presence of a basic metal oxide catalyst at high temperatures in the vapor phase to produce ortho-benzylated phenols with high selectivity. google.com The rearrangement of benzyl phenyl ether, formed from the reaction of benzyl chloride and phenol in the presence of a base, can also yield o-benzylphenol when catalyzed by activated alumina. google.com
| Phenol | Benzylating Agent | Base/Catalyst | Solvent | Conditions |
| Generic Phenol | Benzyl Bromide | Sodium Hydride | DMF | 0°C to room temp nih.gov |
| Phenol | Aryl Benzyl Carbonate | Pd(η³-C₃H₅)Cp / DPEphos | Not specified | 60-80°C organic-chemistry.org |
| Phenol | Benzyl Alcohol | Basic Metal Oxide | Vapor Phase | 300-600°C google.com |
| Phenol | Benzyl Chloride | Sodium Hydroxide | Water | Reflux google.com |
Benzyl Halide Reactivity in Synthesis
The synthesis of this compound and its analogues frequently involves the use of benzyl halides, such as benzyl chloride and benzyl bromide, as key reagents for introducing the benzyl group. The reactivity of these halides is a critical factor influencing the efficiency of both etherification and esterification reactions. Generally, these reactions proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. njit.edunjit.edu
The choice between benzyl bromide and benzyl chloride can impact reaction rates, with benzyl bromide typically being more reactive due to bromide being a better leaving group than chloride. However, practical considerations such as cost and stability may influence the selection. For instance, benzyl bromide is a known lachrymator and requires careful handling in a fume hood. chem-station.com
Manufacturing processes have historically utilized the reaction between sodium benzoate (B1203000) and benzyl chloride to produce benzyl benzoate, a structurally related compound. njit.edubetterchemtech.com This highlights the industrial relevance of benzyl halide reactivity in the large-scale synthesis of such esters.
Base and Solvent Systems for Benzylation Efficiency
The efficiency of benzylation reactions, particularly the Williamson ether synthesis for creating benzyl ethers on phenolic substrates, is highly dependent on the chosen base and solvent system. The primary role of the base is to deprotonate the nucleophile (e.g., a hydroxyl group), thereby increasing its nucleophilicity and facilitating the attack on the benzyl halide.
A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder ones such as potassium carbonate (K₂CO₃) and silver oxide (Ag₂O). chem-station.comnih.govorganic-chemistry.org Strong bases like NaH ensure complete deprotonation and are often used for less reactive substrates. organic-chemistry.org However, for molecules with multiple functional groups, milder bases are preferred to achieve selective protection of one hydroxyl group over another. organic-chemistry.org
The solvent system must be capable of dissolving the reactants while being compatible with the reaction conditions. Aprotic polar solvents like dimethylformamide (DMF) are commonly used as they effectively solvate the cation of the base, leaving a more reactive, "naked" anion, which enhances the reaction rate. chem-station.com Other solvents such as 2-butanone (B6335102) (methyl ethyl ketone) and dichloromethane (CH₂Cl₂) have also been successfully used in the synthesis of related compounds. nih.gov The selection of an appropriate base-solvent combination is crucial for optimizing reaction yields and minimizing side reactions.
| Base | Solvent | Typical Substrate | Key Characteristics |
|---|---|---|---|
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Alcohols, Phenols | Strong, non-nucleophilic base; ensures complete deprotonation for high yields. chem-station.comorganic-chemistry.org |
| Potassium Carbonate (K₂CO₃) | 2-Butanone, Acetone | Phenols | Mild, inexpensive base; commonly used in industrial processes. nih.gov |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Phenols | Strong, inexpensive base; used in Schotten-Baumann conditions for acylation. libretexts.org |
| Silver Oxide (Ag₂O) | Various organic solvents | Diols, Polyols | Very mild base; allows for selective benzylation of more accessible hydroxyl groups. organic-chemistry.org |
| Triethylamine (Et₃N) | - (Solvent or neat) | Carboxylic Acids | Organic base; used to form carboxylate salts for subsequent reaction with benzyl halides. njit.edu |
Multi-step Synthesis Strategies for Complex Derivatives
The construction of complex molecules like this compound often necessitates a multi-step synthetic approach, where the molecule is assembled through a series of carefully planned reactions. scribd.com
Sequential Functionalization and Protecting Group Chemistry
Sequential functionalization involves the stepwise modification of a starting material. This strategy is exemplified in the synthesis of analogues where functional groups are introduced or altered one after another. For instance, a synthetic route might begin with the alkylation of a phenol, followed by hydrolysis of an ester, and conclude with a final esterification step to build the target molecule. nih.gov
Protecting group chemistry is an indispensable tool in such syntheses. libretexts.org Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. uchicago.edu The benzyl (Bn) group itself is a widely used protecting group for alcohols and phenols due to its stability under both acidic and basic conditions. chem-station.comwikipedia.org
In the synthesis of this compound, one might need to protect the phenolic hydroxyl group of salicylic acid while the ester linkage is formed with 4-(benzoyloxy)benzyl alcohol. Conversely, the hydroxyl group of 4-hydroxybenzyl alcohol could be protected while it is first esterified with benzoyl chloride, followed by deprotection and subsequent esterification with salicylic acid. The benzyl group is typically removed under reductive conditions, such as catalytic hydrogenation (H₂-Pd/C). chem-station.comorganic-chemistry.org
Convergent and Divergent Synthetic Routes
A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. researchgate.net For this compound, a convergent approach would involve the independent synthesis of two key intermediates:
Fragment A: 4-(Benzoyloxy)benzyl alcohol
Fragment B: 2-Hydroxybenzoic acid (salicylic acid) or an activated derivative.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different but structurally related products. For example, one could synthesize a core structure like 4-hydroxybenzyl 2-hydroxybenzoate. This central molecule could then be reacted with a range of different acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.) to produce a library of analogues, including the target compound, this compound. This strategy is particularly useful for generating molecular diversity and exploring structure-activity relationships.
Green Chemistry Approaches in Synthesis of Benzyl Benzoate Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzyl benzoate and related derivatives to develop more sustainable and environmentally friendly processes. wjpmr.com These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. acs.orgacs.org
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as a promising green chemistry technique. The application of ultrasonic waves can significantly accelerate chemical reactions, leading to higher yields in shorter reaction times. fao.orgsci-hub.se This phenomenon, known as sonochemistry, arises from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov
In the context of ester synthesis, ultrasound has been shown to be effective in increasing both the initial reaction rate and the final conversion. fao.orgsci-hub.se For example, in the enzymatic acylation to produce benzyl benzoate, ultrasound increased the final conversion to 88%. fao.orgsci-hub.se A patent also describes an ultrasonic-assisted method for oxidizing benzyl alcohol to benzoic acid, a key precursor for many benzoate esters, highlighting the versatility of this green technique. google.com While this method can sometimes damage enzyme supports, its ability to reduce reaction times and potentially lower energy consumption makes it an attractive alternative to conventional heating methods for the synthesis of this compound and its derivatives. fao.orgsci-hub.se
| Reaction Type | Key Findings | Reference |
|---|---|---|
| Enzymatic Acylation of Benzyl Alcohol | Ultrasound increased the initial reaction rate and final conversion to 88%. | fao.orgsci-hub.se |
| Oxidation of Benzyl Alcohol | Ultrasound promotes the air oxidation of benzyl alcohol to benzoic acid, offering a green, solvent-free approach. | google.com |
| General Benefits | Sonochemistry can accelerate chemical reactions, improve yields, and enhance energy efficiency through acoustic cavitation. | nih.gov |
Solvent-Free or Environmentally Benign Solvent Systems
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies in organic chemistry. This includes the use of solvent-free reaction conditions or the replacement of traditional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of this compound and its analogues, several such approaches can be considered.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste, reducing purification steps, and often leading to higher reaction rates and yields. The esterification of phenols with benzoyl chloride derivatives, a key step in the synthesis of the target molecule, can be performed under solvent-free conditions, often with the aid of a catalyst. For instance, chemoselective benzoylation of phenols using benzoyl chloride can be achieved with catalytic amounts of copper oxide under solvent-free conditions at room temperature. rsc.org This approach offers high yields and selectivity, avoiding the use of hazardous solvents.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of salicylate amides from ethyl salicylate has been successfully achieved under solvent-free microwave irradiation, suggesting that this technique could be applicable to the esterification steps in the synthesis of this compound. nih.gov
Environmentally Benign Solvent Systems:
When a solvent is necessary, the choice of a green solvent is crucial for minimizing the environmental impact of the synthesis.
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both solvents and catalysts in a variety of organic reactions, including esterifications. researchgate.net Tunable aryl imidazolium (B1220033) ionic liquids with dual Brønsted–Lewis acidity have been shown to be effective catalysts for thioesterification, indicating their potential applicability in related ester synthesis. researchgate.net
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are biodegradable, non-toxic, and inexpensive, making them attractive alternatives to traditional organic solvents. DESs have been successfully employed as both solvents and catalysts in esterification reactions. chemicalbook.comnih.govu-tokyo.ac.jpsci-hub.sersc.org For example, a variety of carboxylic acids can be esterified in good yields using DESs composed of choline (B1196258) chloride and a hydrogen bond donor, without the need for additional catalysts. nih.gov
The following table summarizes some environmentally benign solvent systems applicable to esterification reactions relevant to the synthesis of this compound.
| Solvent System | Reactants | Catalyst | Conditions | Yield | Reference |
| Solvent-Free | Phenols, Benzoyl Chloride | Copper Oxide | Room Temperature | High | rsc.org |
| Microwave | Ethyl Salicylate, Amines | None | 200W, 130°C, 20 min | Good | nih.gov |
| Ionic Liquid | Aldehydes, Thiols | Aryl Imidazolium IL | 120°C, 1h | Good to Excellent | researchgate.net |
| Deep Eutectic Solvent | Carboxylic Acids | Choline Chloride-based DES | 140°C, 2h | Moderate to Good | nih.gov |
Atom Economy Considerations in Synthetic Design
The theoretical atom economy can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Let's consider two potential routes for the final esterification step to produce this compound from 4-(benzoyloxy)benzyl alcohol and salicylic acid:
Route A: Steglich Esterification using DCC
In this route, dicyclohexylcarbodiimide (B1669883) (DCC) is used as a coupling agent. The main byproduct of this reaction is dicyclohexylurea (DCU).
Reactants: 4-(Benzoyloxy)benzyl alcohol (C₁₄H₁₂O₃, MW: 228.24 g/mol ), Salicylic acid (C₇H₆O₃, MW: 138.12 g/mol ), DCC (C₁₃H₂₂N₂, MW: 206.33 g/mol ) Product: this compound (C₂₁H₁₆O₅, MW: 360.35 g/mol ) Byproduct: Dicyclohexylurea (C₁₃H₂₄N₂O, MW: 224.35 g/mol )
Atom Economy (%) = [360.35 / (228.24 + 138.12 + 206.33)] x 100 = 62.8%
A major drawback of using DCC is the formation of the DCU byproduct, which can be difficult to remove completely from the product. gtilaboratorysupplies.com
Route B: Acyl Chloride Method
This route involves converting salicylic acid to its more reactive acyl chloride, 2-hydroxybenzoyl chloride, which then reacts with 4-(benzoyloxy)benzyl alcohol.
Reactants: 4-(Benzoyloxy)benzyl alcohol (C₁₄H₁₂O₃, MW: 228.24 g/mol ), 2-Hydroxybenzoyl chloride (C₇H₅ClO₂, MW: 156.57 g/mol ) Product: this compound (C₂₁H₁₆O₅, MW: 360.35 g/mol ) Byproduct: HCl (MW: 36.46 g/mol )
Atom Economy (%) = [360.35 / (228.24 + 156.57)] x 100 = 93.6%
The following table provides a comparison of the atom economy for these two synthetic routes.
| Synthetic Route | Coupling/Activating Agent | Main Byproduct | Atom Economy (%) |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | 62.8 |
| Acyl Chloride Method | Thionyl Chloride (for acyl chloride formation) | HCl, SO₂ | 93.6 |
From this analysis, the acyl chloride method demonstrates a significantly higher atom economy than the Steglich esterification. However, the choice of synthetic route in practice also depends on other factors such as reaction conditions, yields, and the ease of purification.
Derivatization Pathways and Functionalization of Core Scaffolds
The core structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues with potentially modified properties. Functionalization can be targeted at the aromatic rings or the ester linkages.
Introduction of Varied Substituents on Aromatic Rings
The introduction of different substituents onto the three aromatic rings of the core scaffold can be achieved by using appropriately substituted starting materials.
Substituents on the Salicylate Ring: A variety of substituted salicylic acids are commercially available or can be synthesized through established methods. For example, nitro-substituted salicylic acids can be used to introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. orgsyn.org Halogenated salicylates are also readily accessible.
Substituents on the Benzoic Acid Ring: Substituted benzoic acids can be used in the initial esterification step to introduce a range of functional groups onto the benzoyloxy moiety. These can include electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., nitro, halo).
Substituents on the Benzyl Ring: The synthesis can start with a substituted 4-hydroxybenzyl alcohol. For instance, the use of 2-bromo-4-hydroxybenzyl alcohol would lead to a final product with a bromine atom on the central aromatic ring.
The following table illustrates some examples of starting materials that could be used to introduce substituents at different positions of the core scaffold.
| Position of Substitution | Substituted Starting Material | Potential Substituent |
| Salicylate Ring | 5-Nitrosalicylic acid | Nitro (-NO₂) |
| Salicylate Ring | 4-Chlorosalicylic acid | Chloro (-Cl) |
| Benzoic Acid Ring | 4-Methoxybenzoic acid | Methoxy (-OCH₃) |
| Benzoic Acid Ring | 3-Nitrobenzoic acid | Nitro (-NO₂) |
| Benzyl Ring | 3-Bromo-4-hydroxybenzyl alcohol | Bromo (-Br) |
Modifications of the Ester Linkage
The ester linkages in this compound are key structural features that can be modified to alter the compound's chemical and biological properties. This can be achieved by replacing one or both ester groups with bioisosteres, which are functional groups that have similar physicochemical properties and can elicit similar biological responses.
Amide Analogues:
Amides are common bioisosteres of esters. The synthesis of amide analogues of the target compound can be achieved by replacing the corresponding carboxylic acid or alcohol with an amine. For example, to replace the salicylate ester with an amide, salicylic acid can be reacted with 4-(benzoyloxy)benzylamine. The synthesis of N-benzyl-2-hydroxybenzamide has been reported, demonstrating the feasibility of forming this type of amide linkage. chemdad.com The synthesis of salicylanilide (B1680751) derivatives has also been explored, which involves the formation of an amide bond from salicylic acid. chemrxiv.org
Thioester Analogues:
Thioesters, where an oxygen atom of the ester is replaced by a sulfur atom, are another class of ester bioisosteres. The synthesis of thioester analogues would involve the use of thiols or thiocarboxylic acids. For instance, reacting 4-(benzoyloxy)benzyl alcohol with 2-hydroxythiobenzoyl chloride or reacting 4-(benzoyloxy)benzylthiol with salicylic acid could potentially yield the corresponding thioester analogue. The synthesis of acetylsalicylic acid thioesters has been reported, indicating that the formation of such linkages is synthetically accessible. nih.gov
The following table summarizes some potential modifications of the ester linkages and the required synthetic precursors.
| Ester Linkage to Modify | Modification | Required Precursors |
| Salicylate Ester | Amide | 4-(Benzoyloxy)benzylamine and Salicylic acid |
| Benzoate Ester | Amide | 4-Aminobenzyl 2-hydroxybenzoate and Benzoic acid |
| Salicylate Ester | Thioester | 4-(Benzoyloxy)benzylthiol and Salicylic acid |
| Benzoate Ester | Thioester | 4-Mercaptobenzyl 2-hydroxybenzoate and Benzoic acid |
Structural Elucidation and Spectroscopic Analysis of 4 Benzoyloxy Benzyl 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a definitive analysis of the proton and carbon environments for 4-(Benzoyloxy)benzyl 2-hydroxybenzoate is not possible. A theoretical discussion would be speculative and would not meet the requirement for scientifically validated findings.
¹H NMR Spectral Interpretation for Proton Environments
Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic and methylene (B1212753) protons of this compound are not available in the reviewed literature.
¹³C NMR Chemical Shift Analysis for Carbon Frameworks
The precise chemical shifts for the carbonyl, aromatic, and aliphatic carbons within the this compound structure have not been documented.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
No studies employing two-dimensional NMR techniques to elucidate the structure and connectivity of this compound were found.
Infrared (IR) Spectroscopy
While the expected vibrational modes for the functional groups present in this compound can be predicted, specific experimental IR spectral data is unavailable.
Identification of Key Functional Group Vibrations (e.g., C=O, O-H, C-O-C)
An experimental IR spectrum is necessary to identify the exact wavenumbers for the key functional group vibrations, including the ester carbonyls, the phenolic hydroxyl, and the ether-like C-O-C linkages.
Mass Spectrometry (MS) Techniques
The fragmentation pattern and mass-to-charge ratios for this compound under mass spectrometry analysis have not been published. This information is crucial for confirming the molecular weight and elucidating the compound's structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a molecular formula of C₂₁H₁₆O₅, the expected theoretical exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental formula.
While HRMS data for the specified compound is not available, the table below indicates the theoretical monoisotopic mass that would be expected.
| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Ion Adducts (Examples) |
|---|---|---|
| C₂₁H₁₆O₅ | 360.0998 | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry analysis also involves the fragmentation of the parent molecule into smaller, characteristic ions. The resulting fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. For an ester like this compound, fragmentation would likely occur at the ester linkages.
Specific fragmentation data for this compound is not documented in the available literature. However, a hypothetical fragmentation pattern would likely involve characteristic losses corresponding to key structural motifs. Common fragmentation pathways for related benzoate (B1203000) and salicylate (B1505791) esters include:
Cleavage of the ester bonds, leading to the formation of benzoyl, salicylate, and benzyl-related cations.
Loss of neutral molecules such as carbon dioxide (CO₂) or carbon monoxide (CO).
Analysis of structurally related but distinct compounds, such as benzyl (B1604629) salicylate and benzyl benzoate, shows common fragment ions like the tropylium (B1234903) ion (m/z 91) from the benzyl group and ions corresponding to the acid moieties.
| Fragment Name | Plausible m/z | Structural Origin |
|---|---|---|
| Benzoyl Cation | 105 | [C₆H₅CO]⁺ |
| Salicyloyl Cation | 121 | [HOC₆H₄CO]⁺ |
| Tropylium Ion | 91 | [C₇H₇]⁺ |
X-ray Crystallography and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, angles, and intermolecular interactions. There is no published crystal structure for this compound in crystallographic databases. Therefore, the following subsections describe the type of data that such an analysis would yield, based on studies of structurally similar molecules.
Crystal Structure Determination and Unit Cell Parameters
A single-crystal X-ray diffraction experiment would determine the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). This data is fundamental to defining the solid-state packing of the molecules. For related aromatic esters, various crystal systems, including monoclinic and orthorhombic, have been observed. nih.gov
Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules within the crystal lattice is governed by non-covalent interactions. A crystallographic study of this compound would reveal:
Intramolecular Hydrogen Bonding: A likely interaction would occur between the hydroxyl group and the adjacent ester carbonyl oxygen of the salicylate moiety.
Intermolecular Interactions: These could include hydrogen bonds involving the hydroxyl group, C-H···O interactions, and π-π stacking between the aromatic rings of adjacent molecules, which are common in the crystal structures of similar aromatic compounds. nih.gov
Computational and Theoretical Chemistry Studies of 4 Benzoyloxy Benzyl 2 Hydroxybenzoate
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools used to predict the interactions between a ligand (in this case, 4-(Benzoyloxy)benzyl 2-hydroxybenzoate) and a biological target, typically a protein or enzyme. These simulations provide insights into binding affinities and modes of interaction.
Ligand-Target Interaction Prediction in silico (e.g., enzyme active sites)
There are no specific molecular docking studies published in the scientific literature for this compound. Such studies would typically involve docking the molecule into the active site of a relevant enzyme (e.g., cyclooxygenase, lipoxygenase, or others relevant to salicylate (B1505791) and benzoate (B1203000) compounds) to predict its binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. While research on other benzoate derivatives exists, showing interactions with various biological targets, this specific data for the title compound is absent. nih.govresearchgate.net
Conformation Analysis and Energy Minimization
Conformational analysis of this compound would involve computational methods to identify its most stable three-dimensional shapes (conformers). This process typically uses molecular mechanics or quantum mechanics to calculate the potential energy of different spatial arrangements of the atoms. The lowest energy conformation represents the most probable structure of the molecule. However, no specific studies detailing the conformational analysis or energy minimization of this compound have been found.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing fundamental insights into their structure, reactivity, and spectroscopic characteristics. nih.govepstem.net
Electronic Structure Properties (e.g., HOMO-LUMO energies, molecular orbital analysis)
No published data exists detailing the electronic structure properties of this compound. A theoretical study would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap typically indicates high reactivity. Analysis of the molecular orbitals would reveal the distribution of electron density and identify the regions of the molecule most likely to act as electron donors (HOMO) or acceptors (LUMO).
For illustrative purposes, a table of typical quantum chemical parameters that would be calculated in such a study is provided below. The values are hypothetical as no specific research is available.
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Chemical Hardness (η) | (I - A) / 2 | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Data not available |
Electrostatic Potential Surface Analysis
An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netwalisongo.ac.id This analysis is valuable for predicting how a molecule will interact with other molecules and its sites of reactivity. For this compound, one would expect negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating regions susceptible to electrophilic attack. Positive potential (typically blue) would be expected around the hydrogen atoms. However, no specific ESP analysis for this compound has been published.
Reaction Mechanism Predictions and Energetics
Computational chemistry can be employed to predict the pathways and energy profiles of chemical reactions. This includes identifying transition states, intermediates, and calculating activation energies to understand reaction kinetics and feasibility. For this compound, relevant studies might include the mechanism of its synthesis (esterification) or its hydrolysis. Such computational investigations would provide valuable details on the energetics of bond breaking and formation. At present, there is no available research in the literature detailing reaction mechanism predictions or the energetics for this compound.
Transition State Analysis for Key Transformations
Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms, calculating activation energies, and determining reaction rates. For a molecule such as this compound, key transformations would include its synthesis, typically via esterification, and its hydrolysis.
Esterification: The formation of this compound would likely involve the esterification of 4-(benzoyloxy)benzyl alcohol with salicylic (B10762653) acid or one of its derivatives. Computational methods, particularly density functional theory (DFT), can be employed to model this reaction. The process involves identifying the geometry of the reactants, the transition state, and the products. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway.
Key parameters that would be calculated in a transition state analysis include:
Activation Energy (Ea): The energy difference between the reactants and the transition state, which is crucial for predicting the reaction rate.
Imaginary Frequencies: A bona fide transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Geometric Parameters: Bond lengths and angles in the transition state provide insights into the mechanism. For instance, in an acid-catalyzed esterification, the analysis would reveal the bond-breaking and bond-forming processes involving the carbonyl carbon, the incoming and outgoing alcohol moieties, and the catalytic proton.
Hydrolysis: The reverse reaction, the hydrolysis of the ester linkages, can also be studied computationally. This is particularly relevant for understanding the compound's stability and degradation pathways. Separate transition state analyses would be conducted for the hydrolysis of the salicylate ester and the benzoate ester, as their electronic environments differ, likely leading to different activation barriers.
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, provides a more detailed picture of a chemical reaction than transition state analysis alone. It involves calculating the energy of the system as a function of the geometric changes that occur during the reaction. For the synthesis of this compound, this would involve mapping the energy profile as the nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon of the carboxylic acid.
This mapping helps to:
Confirm the identified transition state connects the reactants and products.
Identify any intermediate species, which are local minima on the potential energy surface.
Provide a comprehensive understanding of the reaction mechanism, including any conformational changes that occur during the transformation.
For a molecule with the conformational flexibility of this compound, with its multiple rotatable bonds, the potential energy surface can be complex. Computational chemists would need to carefully select the appropriate degrees of freedom to scan to generate a meaningful reaction coordinate map.
Structure-Property Relationships (Computational)
Computational methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules, which is a key aspect of modern drug discovery and materials science. These in silico predictions are valuable for prioritizing compounds for synthesis and experimental testing.
Prediction of Physicochemical Descriptors (e.g., solubility, lipophilicity)
While experimental data for this compound is scarce, its key physicochemical descriptors can be estimated using various computational models. These models are often based on the compound's structure and include quantitative structure-property relationship (QSPR) models and machine learning algorithms trained on large datasets of experimentally characterized molecules.
Solubility (LogS): Aqueous solubility is a critical property influencing a compound's absorption and distribution. Computational models predict LogS based on contributions from different molecular fragments and topological indices. Given the two ester groups and three aromatic rings, this compound is expected to have low aqueous solubility.
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes. Like solubility, LogP can be predicted using fragment-based or property-based computational methods. The significant nonpolar character of this compound suggests a high LogP value.
A hypothetical table of predicted physicochemical properties is presented below. It is important to note that these are not experimental values but rather estimates that would be generated by computational software.
| Descriptor | Predicted Value | Method |
| Molecular Weight | 348.35 g/mol | Calculation |
| LogP | ~4.5 - 5.5 | Fragment-based methods |
| LogS | ~(-5.0) - (-6.0) | QSPR models |
| Polar Surface Area | ~70 - 80 Ų | Calculation |
| Number of Rotatable Bonds | 6 | Calculation |
In Silico ADMET Predictions (Excluding Toxicity Predictions specific to human/animal)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-likeness of a compound. While toxicity predictions are excluded here, other ADMET parameters can be computationally estimated.
Absorption: Properties like Caco-2 cell permeability and human intestinal absorption (HIA) can be predicted. Given its likely high lipophilicity and molecular size, this compound might have moderate to good passive intestinal absorption, although its low solubility could be a limiting factor.
Metabolism: Computational models can predict the likelihood of a molecule being a substrate for various metabolic enzymes, such as cytochrome P450 (CYP) isoforms. The ester linkages in this compound would be susceptible to hydrolysis by esterases. Additionally, the aromatic rings could be sites for oxidative metabolism by CYP enzymes.
A summary of potential in silico ADMET predictions (excluding toxicity) is provided in the table below. These are illustrative predictions based on the structure of the compound.
| ADMET Property | Predicted Outcome | Rationale |
| Human Intestinal Absorption | Moderate to High | Favorable lipophilicity, but may be limited by solubility. |
| Caco-2 Permeability | Moderate to High | Consistent with passive diffusion for a lipophilic molecule. |
| P-glycoprotein Substrate | Likely | Aromatic and ester-containing compounds can be substrates. |
| CYP450 Inhibition | Possible | Aromatic systems can interact with CYP active sites. |
| Metabolic Stability | Low to Moderate | Ester groups are prone to hydrolysis by esterases. |
Investigation of Structure Activity Relationships Sar in 4 Benzoyloxy Benzyl 2 Hydroxybenzoate Derivatives Excluding Clinical/safety
Design Principles for Modulating Biological Activity in vitro
The biological activity of this class of compounds can be systematically altered by modifying the aromatic rings or the central ester linkage. These modifications influence factors such as electronic properties, steric hindrance, and hydrogen bonding capacity, which are crucial for molecular interactions.
The strategic placement of various substituents on the benzoate (B1203000) and salicylate (B1505791) rings is a fundamental approach to modulating bioactivity. Research on structurally related benzoic acid derivatives demonstrates that even minor changes can lead to significant shifts in inhibitory potency and selectivity.
Key design principles include:
Hydrophilic Substituents : The addition of hydrophilic groups, such as hydroxyl (-OH), can facilitate interactions with polar amino acid residues within a biological target's binding site. For instance, in a series of N-benzoyl-2-hydroxybenzamides, derivatives with multiple hydroxyl groups showed selective antiproliferative activity against certain cell lines. mdpi.com
Electron-Withdrawing and Donating Groups : The electronic nature of substituents impacts the reactivity and binding affinity of the molecule. In studies of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the presence of electronegative fluorine atoms on the phenyl ring significantly influenced their inhibitory activity against lipoxygenase, with di-substituted compounds showing greater potency. mdpi.com
Steric Bulk : The size and shape of substituents can dictate how a molecule fits into a binding pocket. In a series of 4-aminosalicylanilides designed as cholinesterase inhibitors, a diverse set of steric and electrostatic features on the aniline-like substituent was noted to affect activity. nih.gov
The following table summarizes the effects of various substituents on the in vitro activity of related benzamide and benzoate structures.
| Compound Series | Substituent Modification | Observed Effect on In Vitro Activity |
| N-Benzoyl-2-hydroxybenzamides | Addition of hydroxyl groups (e.g., 2,4-dihydroxy and 3,4,5-trihydroxy) | Showed selective antiproliferative activity against the MCF-7 cell line. mdpi.com |
| 4-Aminosalicylanilides | Introduction of a 2-methoxyphenyl group | Resulted in the most potent butyrylcholinesterase (BChE) inhibitor in the series (IC50 = 22.23 µM). nih.gov |
| 4-Aminosalicylanilides | Introduction of a 2-(trifluoromethoxy)phenyl group | Yielded the best acetylcholinesterase (AChE) inhibitor in the series (IC50 = 36.05 µM). nih.gov |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Addition of one or two fluorine atoms to the phenyl ring | Increased lipoxygenase (LOX) inhibition; the difluoro-substituted derivative was the most potent (IC50 = 10 µM). mdpi.com |
Enzymatic Interaction Studies in vitro
Derivatives of 4-(benzoyloxy)benzyl 2-hydroxybenzoate have been investigated for their potential to inhibit various enzymes involved in metabolic and signaling pathways.
Salicylic (B10762653) acid derivatives and related phenolic compounds are known for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase, which is a target for managing postprandial hyperglycemia. mdpi.com
α-Glucosidase Inhibition : A series of salicylic acid derivatives were synthesized and showed potent α-glucosidase inhibitory activity, with some compounds exhibiting higher potency than the standard, acarbose. jst.go.jp Kinetic studies revealed that these compounds acted as mixed non-competitive inhibitors. jst.go.jp Similarly, certain 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides emerged as potent α-glucosidase inhibitors, with IC50 values significantly better than acarbose. nih.govnih.gov The inhibition was found to be non-competitive. dovepress.com Structure-activity studies on other phenolic compounds indicated that the number and position of galloyl units, as well as the presence of adjacent phenolic hydroxyl groups, are crucial for potent α-glucosidase inhibition. mdpi.com
Cholinesterase Inhibition : Derivatives of 4-aminosalicylic acid have been designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular docking studies suggested that hydrophobic interactions and π-stacking with key amino acid residues like Trp82 in the enzyme's active site were dominant. nih.gov Other studies on benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, also identified potent reversible inhibitors of human acetylcholinesterase (hAChE). nih.gov
The table below presents inhibitory data for related compounds against these enzymes.
| Compound/Series | Target Enzyme | Inhibition Data (IC50) | Inhibition Type |
| Salicylic acid derivative (T10) | α-Glucosidase | 0.086 ± 0.01 mM | Mixed non-competitive jst.go.jp |
| Salicylic acid derivative (T9) | α-Glucosidase | 0.15 ± 0.01 mM | Mixed non-competitive jst.go.jp |
| 2-(3-(4-bromobenzoyl)-...)-N-(phenyl)acetamide (12a) | α-Glucosidase | 18.25 µM | Not specified nih.govnih.gov |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | Butyrylcholinesterase (BChE) | 22.23 µM | Not specified nih.gov |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | Acetylcholinesterase (AChE) | 36.05 µM | Not specified nih.gov |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | Human Acetylcholinesterase (hAChE) | 9 to 246 µM | Reversible nih.gov |
The core structures within this compound are known to interact with various biochemical pathways in cell-free assays.
Lipoxygenase (LOX) Pathway : Human lipoxygenases are involved in the production of bioactive eicosanoids that mediate inflammation and other physiological responses. nih.gov A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives identified compounds with nanomolar potency against 12-LOX, demonstrating that this class of molecules can selectively inhibit key enzymes in inflammatory pathways. nih.gov
p-Hydroxybenzoate Biosynthesis : The enzymatic formation of p-hydroxybenzoate, a key structural component, has been studied in cell-free extracts from plant cell cultures. The pathway involves the conversion of p-coumarate via a p-coumaroyl-coenzyme A intermediate, which is then oxidized and cleaved in a NAD-dependent reaction. nih.govnih.gov This demonstrates the interaction of benzoate precursors with fundamental biosynthetic enzyme systems.
Receptor Binding Studies in vitro
The potential for this compound derivatives to act as ligands for specific receptors has been explored through studies on analogous compounds. These studies help predict potential molecular targets and mechanisms of action.
Estrogen Receptor (ER) : Benzyl (B1604629) salicylate (benzyl 2-hydroxybenzoate), a fragment of the title compound, has been evaluated for its estrogenic potential. It has been identified as a partial agonist of the estrogen receptor, with activity observed in both reporter gene assays and cell proliferation assays. nih.gov A hybrid molecule of chalcone and salicylate was also predicted through molecular docking to bind with the estrogen receptor α (ERα), a target in breast cancer. mdpi.com
Opioid and Cannabinoid Receptors : In a search for natural products with affinity for central nervous system receptors, several benzyl derivatives isolated from the fungus Eurotium repens showed good binding affinity for human opioid (subtypes δ, κ, μ) and cannabinoid (subtypes CB1, CB2) receptors. nih.gov This suggests that the benzyl moiety can be a key pharmacophore for interacting with these G-protein coupled receptors. nih.gov
The following table summarizes the receptor binding affinities of structurally related compounds.
| Compound/Series | Receptor Target | In Vitro Binding/Activity Profile |
| Benzyl Salicylate | Estrogen Receptor (ER) | Partial agonist with 35–47% maximal efficacy compared to 17β-estradiol. nih.gov |
| Chalcone-Salicylate Hybrid | Estrogen Receptor α (ERα) | Predicted to bind to ERα in molecular docking studies. mdpi.com |
| Benzyl derivatives from E. repens | Opioid and Cannabinoid Receptors | Showed >40% binding affinity at a concentration of 10 µM. nih.gov |
Correlation of Molecular Descriptors with Observed Activity
The correlation of molecular properties with biological activity is fundamental to rational drug design. For this compound derivatives, this area of research is also underdeveloped.
No specific quantitative structure-activity relationship (QSAR) models for this compound and its derivatives have been found in the reviewed literature. QSAR models are computational models that relate the chemical structure of a series of compounds to their biological activity. The development of such models requires a dataset of compounds with measured biological activity, which is currently unavailable for this specific chemical series.
A detailed analysis of the physicochemical parameters of this compound derivatives and their influence on in vitro biological responses is not available. Key physicochemical properties such as lipophilicity (LogP), electronic effects of substituents, and steric factors are known to play a crucial role in determining the biological activity of compounds. However, without experimental data on the in vitro activity of a series of these derivatives, it is not possible to establish a clear correlation between these parameters and their biological effects.
The table below illustrates some of the key physicochemical parameters for the parent compound, benzyl 2-hydroxybenzoate, which may serve as a starting point for future studies on its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Benzyl 2-hydroxybenzoate | C14H12O3 | 228.24 | 3.9 | 1 | 3 |
Data for Benzyl 2-hydroxybenzoate, a related but structurally distinct compound.
Advanced Applications in Materials Science and Organic Synthesis Excluding Clinical/safety
Role as Synthetic Intermediates and Building Blocks
The structural framework of 4-(Benzoyloxy)benzyl 2-hydroxybenzoate makes it a valuable intermediate and scaffold in synthetic organic chemistry. The presence of multiple aromatic rings and ester functionalities allows for a wide range of chemical modifications.
While direct application of this compound as a precursor in the total synthesis of specific complex natural products is not extensively documented, its constituent parts—salicylate (B1505791) and benzoyloxybenzyl moieties—are common motifs in natural products. The compound serves as a key building block that could be strategically disassembled or modified. The ester linkages can be selectively hydrolyzed to yield substituted benzoic acids and benzyl (B1604629) alcohol derivatives, which are common starting materials in the synthesis of more intricate molecules. The inherent functionality of the molecule allows for its potential use in divergent synthetic strategies, where the core structure is elaborated upon to achieve various complex targets.
The this compound molecule acts as a versatile scaffold for constructing a diverse array of organic structures. The three phenyl rings can be subjected to various electrophilic substitution reactions, allowing for the introduction of new functional groups at specific positions. This functionalization can alter the electronic and steric properties of the molecule, paving the way for its use in:
Medicinal Chemistry: As a core structure for building libraries of potential therapeutic agents.
Polymer Chemistry: As a monomer unit for creating polyesters with high thermal stability and specific optical properties.
Supramolecular Chemistry: The aromatic rings can participate in π-π stacking interactions, making the scaffold suitable for designing self-assembling systems and host-guest complexes.
The ability to modify the terminal groups and the central core makes this compound a highly adaptable platform for targeted organic synthesis.
Applications in Liquid Crystal Research
The molecular structure of this compound is characteristic of a calamitic (rod-like) mesogen, which is a molecule that can exhibit liquid crystal phases. The rigid core provided by the phenyl benzoate (B1203000) structure is essential for the formation of anisotropic liquid crystalline states.
The design and synthesis of new liquid crystals (LCs) often involves the strategic selection of a rigid mesogenic core, flexible terminal groups, and appropriate linking units. researchgate.net The this compound structure fits this design paradigm perfectly.
Mesogenic Core: The three linked benzene (B151609) rings provide the necessary rigidity and linearity.
Linking Groups: The ester (-COO-) groups contribute to the molecular polarizability and help maintain the rod-like shape.
Terminal Groups: While the parent molecule has hydrogen atoms at its termini, these positions are prime candidates for substitution with flexible alkyl or alkoxy chains. The addition of such chains is a common strategy to lower the melting point and influence the type and temperature range of the mesophase. derpharmachemica.com
The synthesis of derivatives would typically involve standard esterification reactions, coupling a substituted benzoic acid with a corresponding substituted benzyl alcohol or phenol (B47542) to create the desired three-ring core structure.
Compounds with structures analogous to this compound are known to exhibit thermotropic liquid crystal behavior, meaning they form liquid crystal phases as a function of temperature. derpharmachemica.com Upon heating, such materials transition from a crystalline solid to an ordered fluid state, most commonly a nematic phase, before becoming an isotropic liquid at higher temperatures.
The nematic (N) phase is characterized by long-range orientational order of the molecules, where their long axes align, on average, along a common direction known as the director. aps.org However, there is no positional order. aps.org The investigation of these phases in benzoate derivatives is typically carried out using polarized optical microscopy (POM) and differential scanning calorimetry (DSC). researchgate.net Under POM, the nematic phase of similar homologous series often displays characteristic textures, such as threaded or schlieren patterns, which arise from defects in the director field. derpharmachemica.com
To illustrate the typical data obtained in such research, the table below shows the transition temperatures for a homologous series of a structurally similar compound, n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates. This data demonstrates how modifying the length of a terminal alkoxy chain can systematically alter the melting and clearing points, as well as the type of mesophase observed.
| Terminal Group (-OCnH2n+1) | Smectic Transition (°C) | Nematic Transition (°C) | Isotropic Transition (°C) | Mesophase Type |
|---|---|---|---|---|
| -OCH3 | - | - | 105.0 | Non-mesomorphic |
| -OC2H5 | - | - | 101.0 | Non-mesomorphic |
| -OC3H7 | - | 86.0 | 96.0 | Nematic |
| -OC4H9 | - | 72.0 | 94.0 | Nematic |
| -OC5H11 | - | 65.0 | 89.5 | Nematic |
| -OC6H13 | - | 66.0 | 85.0 | Nematic |
| -OC8H17 | - | 70.0 | 86.0 | Nematic |
| -OC10H21 | 76.0 | 82.0 | 82.0 | Smectic, Nematic |
| -OC12H25 | 79.0 | - | 87.0 | Smectic |
| -OC14H29 | 82.0 | - | 89.0 | Smectic |
Data adapted from a study on the n-Propyl-o-[p'-n-alkoxy benzoyloxy] benzoates homologous series for illustrative purposes. derpharmachemica.com
Development of Novel Organic Materials
The primary application of this compound in materials science lies in its potential as a core structure for novel liquid crystalline materials. By systematically modifying its structure—for example, by introducing different terminal chains, lateral substituents, or replacing the phenyl rings with other aromatic systems—researchers can fine-tune the material's properties. derpharmachemica.com This allows for the development of materials with specific characteristics, such as:
Low melting point liquid crystals for display applications.
Materials with broad nematic ranges for use in sensors and optical switching devices.
Compounds exhibiting more complex mesophases , such as smectic or twist-bend nematic phases, which are of fundamental scientific interest and have potential in advanced applications like ferroelectric devices. researchgate.netmdpi.com
The synthesis of homologous series based on this core structure would enable a systematic investigation of the relationship between molecular architecture and liquid crystal properties, contributing to the rational design of new functional organic materials. researchgate.net
Polymer and Material Science Applications
Currently, there is no specific information available in the scientific literature detailing the application of this compound in polymer and material science. Research on analogous structures, such as other benzoate derivatives, indicates that the ester linkages and aromatic rings could theoretically impart properties like thermal stability and liquid crystalline behavior. For instance, compounds with similar phenyl benzoate cores are often investigated for their mesogenic properties, which are foundational to the development of liquid crystal displays and other advanced optical materials. However, without direct experimental evidence for this compound, its role in this field remains speculative.
Precursor Chemistry for Complex Molecular Architectures
There is no available research data on the use of this compound as a precursor in chiral synthesis. The molecule itself is achiral and would require modification or reaction with chiral reagents or catalysts to be employed in the synthesis of enantiomerically pure compounds. While the ester and hydroxyl functional groups present in the molecule offer potential sites for chemical transformation, its specific application as a building block in the asymmetric synthesis of complex molecular architectures has not been documented.
Future Directions and Emerging Research Avenues for 4 Benzoyloxy Benzyl 2 Hydroxybenzoate
Development of Novel and Efficient Synthetic Routes
The synthesis of multi-ring aromatic esters like 4-(Benzoyloxy)benzyl 2-hydroxybenzoate often relies on classical esterification methods. Research into analogous compounds, such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate and 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate (B1203000), frequently employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.netnih.gov While effective, these methods can present challenges in terms of reagent cost, product purification, and atom economy.
Future synthetic research should prioritize the development of more efficient and sustainable routes. This could involve exploring:
Enzyme-catalyzed synthesis: Lipases and other esterases could offer a milder and more selective approach to the synthesis of this compound, potentially reducing the need for protecting groups and harsh reaction conditions.
Flow chemistry: Continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This methodology would also allow for easier scalability of the synthesis.
Mechanochemistry: Solid-state synthesis through ball milling could provide a solvent-free or low-solvent alternative, reducing the environmental impact of the synthetic process.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimization of reaction media. |
| Flow Chemistry | Precise control, improved safety, scalability. | Reactor design, optimization of flow rates and temperatures. |
| Mechanochemistry | Solvent-free, energy-efficient. | Milling conditions, catalyst development for solid-state reactions. |
| Improved Catalytic Methods | Higher yields, lower catalyst loading, easier work-up. | Development of novel organocatalysts or nanocatalysts. |
Exploration of Under-researched Chemical Transformations
The chemical reactivity of this compound beyond its synthesis is a nascent field. The presence of multiple ester linkages and aromatic rings suggests a rich and complex reactivity profile that is yet to be explored.
One promising avenue is the investigation of its photochemical transformations . For instance, studies on the simpler molecule benzyl (B1604629) benzoate have revealed that exposure to sunlight can lead to the formation of various photoproducts, including benzaldehyde and benzoic acid, through radical intermediates. researchgate.net A systematic study of the photostability and photoreactivity of this compound could uncover novel photochemical reactions and degradation pathways.
Furthermore, the selective cleavage or modification of one of the ester groups while preserving the other would be a significant synthetic challenge and a testament to the development of highly selective reagents and catalysts. Such transformations could open up pathways to novel derivatives with tailored properties.
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies are a key area for future exploration. To date, such studies on this specific molecule are lacking in the scientific literature.
Future computational research could focus on:
Density Functional Theory (DFT) calculations: To elucidate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. This information can provide insights into its reactivity and potential for applications in optoelectronics.
Molecular Dynamics (MD) simulations: To understand the conformational flexibility of the molecule and its interactions with solvents or other molecules. This is particularly relevant for predicting its behavior in different environments and for designing new materials.
Quantitative Structure-Property Relationship (QSPR) studies: To build models that correlate the molecular structure of this compound and its derivatives with their physical and chemical properties. This would enable the rational design of new compounds with desired characteristics.
Discovery of New Academic Applications in Material or Biochemical Sciences (non-clinical)
The molecular architecture of this compound, featuring a rigid core of three aromatic rings, suggests its potential for applications in material science. The synthesis of structurally similar compounds has often been geared towards the development of liquid crystals . researchgate.netnih.gov Future research should, therefore, include a thorough investigation of the mesomorphic properties of this compound and its homologues.
In the realm of biochemical sciences, while clinical applications are outside the scope of this discussion, the compound could be explored as a tool for basic research. Salicylate (B1505791) and benzoate derivatives are known to interact with a variety of biological systems. For example, various salicylic (B10762653) acid derivatives have been synthesized and evaluated for their antifungal properties. mdpi.com Investigating the interactions of this compound with specific enzymes or proteins in a non-clinical context could provide valuable insights into biochemical pathways and mechanisms.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Benzoyloxy)benzyl 2-hydroxybenzoate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via esterification reactions. For example, benzyl salicylate derivatives (a structural analog) are prepared by reacting hydroxybenzoic acids with benzyl halides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) under reflux conditions . Characterization involves FTIR to confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl group absence, 1H/13C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm), and LC-MS for purity assessment (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the ester bond. Avoid prolonged exposure to moisture or high temperatures (>40°C), which can degrade the compound into 2-hydroxybenzoic acid and benzophenone derivatives . Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities (<0.5%).
- TLC (silica gel, hexane:ethyl acetate 3:1) for rapid monitoring of reaction progress.
- DSC/TGA to evaluate thermal stability and melting points (expected range: 120–130°C) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when scaling up?
- Methodological Answer :
- Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 6–8 hours conventionally) and improve yields (85–92% vs. 70–75%) .
- Employ catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Monitor byproducts (e.g., unreacted benzoyl chloride) via GC-MS and optimize stoichiometric ratios (1:1.2 molar ratio of hydroxybenzoate to benzoyl chloride) .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to distinguish overlapping aromatic signals. For example, the benzoyloxy group’s protons show distinct coupling patterns compared to the hydroxybenzoate moiety .
- Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian) to validate assignments .
Q. What mechanisms underlie the compound’s degradation under UV light, and how can photostability be improved?
- Methodological Answer :
- Mechanism : UV exposure cleaves the ester bond via radical intermediates, producing 4-hydroxybenzaldehyde and benzoic acid .
- Mitigation : Add UV absorbers (e.g., titanium dioxide nanoparticles) or encapsulate the compound in cyclodextrin complexes to reduce degradation by 60–70% .
Q. How to design computational models to predict the compound’s reactivity in novel solvent systems?
- Methodological Answer :
- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility and reactivity in ionic liquids or deep eutectic solvents.
- Validate predictions with MD simulations (GROMACS) to assess hydrogen-bonding interactions with solvents like DMSO or ethanol .
Q. What in vitro assays are suitable for preliminary evaluation of pharmacological activity?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging (IC50 < 50 µM expected due to phenolic groups) .
- Cytotoxicity screening : MTT assay on human keratinocytes (HaCaT) to assess safety (EC50 > 100 µM).
- Enzyme inhibition : Test against COX-2 or tyrosinase using fluorometric kits, with IC50 values compared to positive controls (e.g., aspirin or kojic acid) .
Contradictions and Gaps in Current Research
- Toxicological Data : No acute toxicity or mutagenicity data exists for this compound, necessitating Ames tests and zebrafish embryo assays to fill this gap .
- Spectral Assignments : Discrepancies in reported NMR shifts for the benzoyloxy group require standardization using high-field (600 MHz) instruments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
